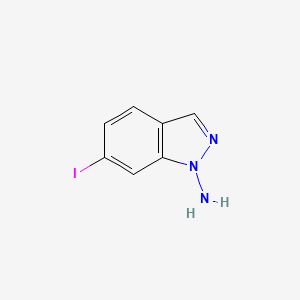

1-Amino-6-iodoindazole

Description

The Indazole Heterocycle: Structural Features and Aromaticity in Organic Chemistry

The indazole core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This structure results in two possible tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and therefore the predominant form. nih.govrsc.org

Overview of Strategic Research Directions in Indazole Chemistry

Research in indazole chemistry is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their diverse applications. Key strategic directions include:

Synthesis of Substituted Indazoles: A primary focus is the development of efficient and regioselective methods for the synthesis of variously substituted indazoles. This includes C-H functionalization, cross-coupling reactions, and the use of diverse starting materials to access a wide range of derivatives. nih.govresearchgate.net For instance, methods have been developed for the C-3 amination of 2H-indazoles and the synthesis of polysubstituted indazoles. researchgate.net

Medicinal Chemistry Applications: The indazole scaffold is a prominent feature in many pharmacologically active compounds. nih.govnih.gov Consequently, a major research thrust involves the design and synthesis of indazole derivatives as potential therapeutic agents, including inhibitors of kinases such as Chk1 and epidermal growth factor receptor (EGFR). nih.govchemicalbook.com The 1H-indazole-3-amine structure, for example, is a known hinge-binding fragment in kinase inhibitors. nih.gov

Development of Scalable Synthetic Routes: As promising drug candidates emerge, the development of safe, efficient, and scalable synthetic routes becomes crucial for industrial production. rsc.orgresearchgate.net This includes the optimization of reaction conditions, minimizing hazardous reagents, and developing robust purification methods. rsc.orgresearchgate.net

Exploration of Novel Reactivity: Researchers continue to explore the fundamental reactivity of the indazole ring system to uncover new transformations and applications. This includes investigations into electrophilic and nucleophilic substitution patterns, as well as the behavior of indazoles in cycloaddition reactions. nih.gov

Materials Science: The unique photophysical and electronic properties of some indazole derivatives make them of interest in the field of materials science, although this is a less explored area compared to medicinal applications.

Contextualizing 1-Amino-6-iodoindazole within Advanced Heterocyclic Synthesis and Reactivity Studies

This compound is a specifically substituted indazole that serves as a valuable intermediate in advanced heterocyclic synthesis. The presence of three distinct functional groups—the amino group at the 1-position, the iodo group at the 6-position, and the reactive indazole core—provides multiple handles for further chemical modification.

The amino group at the N1 position can direct the regioselectivity of certain reactions and can also be a site for further functionalization, such as alkylation or acylation. rsc.org The iodine atom at the 6-position is a particularly useful functional group. As a halogen, it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. nih.gov This is a common strategy for building molecular complexity and exploring structure-activity relationships in medicinal chemistry programs. nih.gov

The synthesis of this compound itself likely involves multi-step sequences. A plausible route could involve the iodination of a suitable indazole precursor, such as 6-aminoindazole or 6-nitroindazole (B21905), followed by the introduction of the amino group at the N1 position. chemicalbook.comsigmaaldrich.com For example, 6-iodoindazole can be synthesized from 6-aminoindazole. ambeed.com The reactivity of this compound is of significant interest as it allows for the sequential or one-pot derivatization at multiple sites, leading to the rapid generation of diverse molecular scaffolds for various research applications. frontiersin.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6IN3 |

|---|---|

Molecular Weight |

259.05 g/mol |

IUPAC Name |

6-iodoindazol-1-amine |

InChI |

InChI=1S/C7H6IN3/c8-6-2-1-5-4-10-11(9)7(5)3-6/h1-4H,9H2 |

InChI Key |

NELWTXKWZPTWJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)N(N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 6 Iodoindazole and Its Precursors

General Approaches to Indazole Ring System Construction and Functionalization

The construction of the indazole nucleus is a central theme in heterocyclic chemistry, with numerous methods developed to afford this privileged scaffold. acs.orgnih.gov These approaches can be broadly categorized into cyclization reactions, intermolecular coupling, and diazotization and annulation strategies.

Cyclization Reactions in Indazole Scaffold Assembly

Cyclization reactions represent a primary pathway to the indazole ring system, often involving the formation of the crucial N-N bond. Notable examples include the Davis-Beirut reaction, which facilitates the synthesis of 2H-indazoles from o-nitrobenzaldehydes and primary amines under both acidic and basic conditions. wikipedia.orgnih.gov This reaction proceeds through a key o-nitrosobenzylidine imine intermediate. nih.gov The Cadogan indazole synthesis, a reductive cyclization of ortho-imino-nitrobenzenes, also provides a route to 2H-indazoles. acs.org

Variations on classical reactions, such as the Fischer indole (B1671886) synthesis, have also been unexpectedly found to yield indazole compounds. umn.edu Furthermore, modern electrochemical methods offer a sustainable approach, enabling the radical Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org A summary of various cyclization strategies is presented in Table 1.

| Cyclization Strategy | Starting Materials | Key Features | Reference |

| Davis-Beirut Reaction | o-Nitrobenzaldehydes, Primary Amines | Forms 2H-indazoles via an o-nitrosobenzylidine imine intermediate. nih.gov | acs.orgwikipedia.orgnih.gov |

| Cadogan Indazole Synthesis | ortho-Imino-nitrobenzenes | Reductive cyclization to form 2H-indazoles. acs.org | acs.org |

| Fischer Indole Synthesis (variant) | 1-acetyl-2-naphthol, Hydrazine (B178648) derivatives | Unexpected formation of novel indazole compounds. umn.edu | umn.edu |

| Electrochemical Cyclization | Arylhydrazones | Radical Csp²–H/N–H cyclization to form 1H-indazoles. rsc.org | rsc.org |

| Intramolecular C-H Amination | Aminohydrazones | Palladium-catalyzed ligand-free reaction. nih.gov | nih.gov |

Intermolecular Coupling Approaches to Indazole Synthesis

Intermolecular coupling reactions provide an alternative and versatile strategy for indazole synthesis. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. acs.orgnih.gov For instance, the synthesis of 3-iodoindoles, which are structurally related to indazoles, can be achieved through a Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic cyclization. nih.gov The aza-Heck reaction is another powerful tool, enabling the palladium-catalyzed cyclization of N-aryl-N-hydroxy carbamates onto pendant alkenes to furnish indolines, which are related heterocyclic structures. nih.govnih.gov These methods highlight the power of transition metal catalysis in forming key bonds for heterocycle construction.

Diazotization and Annulation Strategies

Diazotization followed by cyclization or annulation is a classic and effective method for constructing the indazole ring. The diazotization of o-toluidine (B26562) derivatives at room temperature can lead to the formation of the 1H-indazole ring system through ring closure involving the methyl group. chemicalbook.com Similarly, diazonium salts prepared from o-aminobenzoic acid can undergo reductive cyclization to afford 1H-indazole. chemicalbook.com

More contemporary approaches utilize aryne intermediates in [3+2] cycloaddition reactions with diazo compounds or their precursors like N-tosylhydrazones. organic-chemistry.orgnih.gov This strategy provides a direct route to 3-substituted indazoles under mild conditions. organic-chemistry.org A novel approach involves the activation of diazo compounds with diazonium salts, leading to a diazenium (B1233697) intermediate that can cyclize to form indazoles in excellent yields. nih.govacs.org

Targeted Synthesis of Iodinated Indazole Intermediates

The introduction of an iodine atom onto the indazole nucleus is a critical step in the synthesis of many targeted compounds, including precursors for 1-amino-6-iodoindazole. This is typically achieved through regioselective iodination of a pre-formed indazole or by carrying an iodo-substituent through the ring-forming reactions.

Regioselective Iodination of the Indazole Nucleus

The direct iodination of the indazole ring can be controlled to achieve substitution at specific positions. For instance, treatment of 6-bromoindazole with iodine and potassium hydroxide (B78521) in DMF can yield the corresponding 3-iodo-6-bromoindazole. chim.it The iodination of 6-iodo-1H-indazole can produce 3,6-diiodo-1H-indazole. chemicalbook.comchemicalbook.com The reaction conditions, including the choice of base and solvent, are crucial for achieving high regioselectivity. For example, the use of N-bromosuccinimide (NBS) is a widely employed method for the regioselective introduction of a bromine atom at the 3-position, which could be a precursor for subsequent iodination. chim.it

A patent describes a method for preparing 6-iodo-3-(E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole by treating the corresponding 6-aminoindazole derivative with a diazotizing reagent, followed by the addition of potassium iodide and iodine. google.com Another method for synthesizing 5-iodo-1H-indazole involves the diazotization of 5-aminoindazole (B92378) followed by treatment with potassium iodide. chemicalbook.com

Synthesis of 3-Iodoindazole as a Key Synthetic Building Block

3-Iodoindazoles are valuable intermediates for further functionalization, often via palladium-catalyzed cross-coupling reactions. thieme-connect.com Their synthesis can be achieved by direct iodination of the indazole core. For example, treating indazole with iodine and potassium hydroxide in DMF is an effective method. chim.it A patent discloses a process for preparing 3-amino-4-iodo-indazole starting from 2,6-difluorobenzonitrile. The synthesis involves diazotization of an aminonitrile intermediate and subsequent treatment with cuprous iodide to introduce the iodine, followed by cyclization with hydrazine hydrate. google.com

The synthesis of 3-iodoindazoles allows for the subsequent introduction of various functional groups at the 3-position. For instance, Pd-catalyzed carbonylation of 3-iodoindazoles can yield indazole-3-carboxylic acid esters and amides. thieme-connect.com

Preparation of 6-Iodo-1H-indazole: Methodological Advancements

The synthesis of 6-iodo-1H-indazole is a key step in the pathway to its amino derivative. Historically, this has been achieved through various methods, with recent advancements focusing on improving yield, reducing environmental impact, and simplifying the process.

One notable method involves the iodination of a pre-existing indazole core. For instance, 6-nitroindazole (B21905) can be iodinated at the C-3 position using iodine and a base like potassium carbonate in a suitable solvent such as DMF. google.com This intermediate can then be further manipulated to introduce the amino group.

A more direct and environmentally friendly approach has been developed, starting from a compound with a bromine atom on the parent nucleus. This method replaces the bromine with iodine using an iodinating agent and a catalyst. google.com This process is designed to have fewer synthesis steps, a higher yield, a shorter production cycle, and fewer impurities. google.com

A specific patented method for synthesizing 6-iodo-1H-indazole involves reacting a starting compound with potassium iodide in the presence of a copper catalyst and a ligand. patsnap.com The reaction conditions, such as the choice of catalyst (e.g., cuprous iodide or cuprous trifluoromethanesulfonate) and ligand (e.g., N,N-dimethylethylenediamine), are optimized to achieve high yields. patsnap.com The use of tetrabutylammonium (B224687) iodide is also reported to facilitate the reaction. patsnap.com

The following table summarizes various reaction conditions for the synthesis of 6-iodo-1H-indazole from a brominated precursor:

| Catalyst (equiv.) | Ligand (equiv.) | Solvent | Reaction Time (h) | Reference |

| Cuprous iodide (0.2) | N,N-dimethylethylenediamine (0.2) | 1,4-dioxane | 48 | patsnap.com |

| Cuprous trifluoromethanesulfonate (B1224126) (0.1) | N,N-dimethylethylenediamine | 1,4-dioxane | 46 | patsnap.com |

| Cuprous iodide (0.3) | N,N-dimethylethylenediamine | 1,4-dioxane | 54 | patsnap.com |

Strategic Amination Routes to Indazole Derivatives, with Emphasis on the 6-Position

The introduction of an amino group onto the indazole skeleton, particularly at the 6-position, is a critical transformation for producing this compound and other bioactive molecules. This can be achieved through several strategic routes.

A common and effective method for introducing an amino group is through the reduction of a corresponding nitro-substituted indazole. This approach is widely applicable to a variety of aromatic nitro compounds. wikipedia.org

For the synthesis of 6-aminoindazoles, a 6-nitroindazole precursor is typically used. The reduction of the nitro group can be accomplished using various reducing agents. A frequently employed method is the use of iron metal in the presence of an aqueous solution of ammonium (B1175870) chloride. google.com This method is effective for reducing nitro groups to amino groups. google.com Other reagents that can be used for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as the use of tin(II) chloride. wikipedia.orgresearchgate.netorganic-chemistry.org

For example, 6-nitro-3-(E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole can be reduced to the corresponding 6-amino compound using iron metal and aqueous ammonium chloride. google.com Similarly, new 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized by the reduction of their nitro precursors using iron powder in an ethanol-water mixture with hydrochloric acid. nih.gov The reduction of 4-nitroindazoles to 4-aminoindazoles has also been achieved using anhydrous stannous chloride in different alcohols. researchgate.net

Direct amination of the indazole skeleton represents a more atom-economical approach to synthesizing aminoindazoles. These methods involve the formation of a carbon-nitrogen bond directly at a specific position on the indazole ring.

Palladium-catalyzed reactions have emerged as powerful tools for direct C-N bond formation. nih.gov For instance, a palladium-catalyzed domino reaction has been developed for the synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles and hydrazines. nih.gov This process involves a regioselective palladium-catalyzed coupling followed by an intramolecular hydroamination. nih.gov

Another approach is the silver(I)-mediated intramolecular oxidative C-H amination, which allows for the construction of various 1H-indazoles. acs.org This method is particularly useful for synthesizing 3-substituted indazoles. acs.org While these methods focus on the 3-position, the principles of transition-metal-catalyzed C-H amination could potentially be adapted for the functionalization of other positions on the indazole ring.

Advanced Functionalization and Derivatization Strategies for Indazoles

The indazole scaffold allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse array of compounds with tailored properties. These strategies include regioselective modifications at the nitrogen centers and cross-coupling reactions at halogenated positions.

The indazole ring contains two nitrogen atoms, N1 and N2, which can both be alkylated or arylated. Achieving regioselectivity in these reactions is a significant challenge, as direct alkylation often leads to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The ratio of these products is influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating or arylating agent used. nih.govnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govnih.gov However, kinetic and thermodynamic factors can be manipulated to favor the formation of either the N1 or N2 isomer.

Several strategies have been developed to achieve regioselective N-alkylation:

Base and Solvent Effects: The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a variety of substituted indazoles. nih.gov

Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N2-substituted regioisomer. nih.gov

Catalyst-Controlled Alkylation: A triflic acid (TfOH)-catalyzed reaction with diazo compounds has been reported to be highly selective for N2-alkylation. rsc.org

Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct the regioselectivity of alkylation. For instance, electron-withdrawing groups at the C7 position can lead to excellent N2-regioselectivity. nih.gov

The following table provides examples of regioselective N-alkylation of indazoles under different conditions:

| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Reference |

| 3-Carboxymethyl indazole | Alkyl bromide | NaH, THF | >99% N1 | nih.gov |

| Indazole-9 | - | Mitsunobu conditions | N2 (58%) vs N1 (20%) | nih.gov |

| Various indazoles | Diazo compounds | TfOH | High N2 selectivity | rsc.org |

| C7-NO2 substituted indazole | - | NaH, THF | ≥96% N2 | nih.gov |

Halogenated indazoles, such as 6-iodo-1H-indazole, are versatile substrates for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the indazole core. youtube.comyoutube.comyoutube.com

Suzuki Coupling: This reaction involves the coupling of a halogenated indazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures.

Heck Reaction: The Heck reaction couples a halogenated indazole with an alkene. For example, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole can undergo a Heck reaction with 2-vinyl pyridine. google.com

Sonogashira Coupling: This reaction couples a halogenated indazole with a terminal alkyne, providing a route to alkynyl-substituted indazoles.

These cross-coupling reactions are highly valued for their functional group tolerance and their ability to create complex molecular architectures from readily available starting materials. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Transition Metal-Free Functionalization Methodologies

The development of transition metal-free reactions is a significant area of focus in modern organic synthesis, driven by the need for more sustainable, cost-effective, and less toxic chemical processes. For the functionalization of indazoles, these methods offer an alternative to traditional cross-coupling reactions that often rely on expensive and potentially contaminating precious metals.

Research in this area has explored several avenues for the formation of C-N and C-C bonds on the indazole scaffold without the use of transition metals. One notable approach involves the direct C-H functionalization. For instance, metal-free intramolecular amination through oxidative C-H bond functionalization has been reported for the synthesis of 1H-indazoles. beilstein-journals.org These reactions often proceed via the formation of a new N-N or C-N bond, cyclizing a suitably substituted precursor.

Another strategy involves nucleophilic aromatic substitution (SNAr) reactions. In some cases, the inherent reactivity of a halo-indazole, particularly with electron-withdrawing groups present on the ring, can allow for direct amination with a suitable nitrogen nucleophile under basic conditions, circumventing the need for a metal catalyst. For example, the reaction of o-fluorobenzaldehydes with hydrazine represents a metal-free route to the indazole core itself. acs.org Base-catalyzed syntheses of substituted indazoles under mild, transition-metal-free conditions have also been developed, highlighting the potential for these methods in generating diverse indazole libraries. nih.gov

While these methodologies demonstrate the feasibility of forming indazole derivatives without transition metals, the specific application to the N-1 amination of a 6-iodoindazole to yield this compound is not explicitly described in the literature found. The challenge lies in achieving regioselective amination at the N-1 position, as indazoles can also be functionalized at the N-2 position.

Microwave-Assisted Synthetic Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. youtube.com The application of microwave irradiation to the synthesis of indazole derivatives has been an active area of research.

Microwave heating has been successfully employed in various reactions for the functionalization of the indazole nucleus. rasayanjournal.co.in This includes C-C and C-N bond-forming reactions. For example, microwave irradiation can significantly reduce the reaction times for the transformation of hydrazones into 1H-indazoles. rasayanjournal.co.in It has also been shown to improve the efficiency of coupling reactions involving bromoindazoles, albeit often still in the presence of a catalyst. rasayanjournal.co.in

The synthesis of various heterocyclic compounds, including imidazoles, has been achieved through microwave-assisted protocols, demonstrating the broad applicability of this technology. nih.gov These methods often involve the rapid, one-pot synthesis of the heterocyclic core from simple starting materials.

In the context of the target molecule, microwave assistance could potentially be applied to several steps. For instance, the formation of the 6-iodoindazole precursor or the subsequent amination step could be accelerated. A review of microwave-assisted functionalization of indazoles highlights that direct C-H amination can be achieved even in the absence of a palladium catalyst, suggesting a potential route for the synthesis of aminoindazoles under microwave conditions. rasayanjournal.co.in However, specific protocols for the microwave-assisted synthesis of this compound are not detailed in the reviewed literature.

While the principles of both transition-metal-free functionalization and microwave-assisted synthesis are well-established and have been applied to the indazole scaffold, the specific combination of these techniques for the synthesis of this compound remains an underexplored area in the published research. The data necessary to construct detailed research findings and interactive data tables for this specific compound, as requested, is therefore not available.

Mechanistic Insights and Reactivity Investigations Pertaining to 1 Amino 6 Iodoindazole Chemistry

Fundamental Reaction Mechanisms in Indazole Functionalization

The functionalization of the indazole scaffold, a key component in many pharmacologically active compounds, proceeds through a variety of reaction mechanisms. mdpi.com These can be broadly categorized into radical processes and nucleophilic displacement/substitution reactions. The specific pathway often depends on the nature of the substituents on the indazole ring, the reagents used, and the reaction conditions.

Radical-mediated reactions offer a powerful tool for the functionalization of indazoles, particularly at the C3 position. For instance, the C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy) and oxygen, which act as oxidants in a radical process. chim.it Another example is the metal-free C3 amination of 2H-indazoles using potassium persulfate, which proceeds via a radical mechanism. chim.it Furthermore, radical hydroazidation of unsaturated amino acid substrates has been demonstrated, suggesting the potential for similar transformations on indazole derivatives bearing unsaturated side chains. nih.gov These methods provide access to a range of functionalized indazoles that might be difficult to obtain through other means.

Nucleophilic substitution is a common and versatile strategy for modifying the indazole ring. The iodination of indazoles, for example, often occurs via electrophilic substitution, but the resulting iodoindazoles can then participate in nucleophilic substitution reactions. A notable example is the vicarious nucleophilic substitution (VNS) of hydrogen in electron-deficient nitroquinolines, a related heterocyclic system. This reaction proceeds through the formation of a Meisenheimer adduct, followed by the elimination of a hydrogen atom to restore aromaticity. nih.gov A similar mechanism can be envisioned for certain reactions of iodoindazoles, where the iodine atom acts as a leaving group.

The displacement of a nitro group in 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazoles is another example of an intramolecular nucleophilic substitution. organic-chemistry.org Additionally, the reaction of 1-methoxy-6-nitroindole with nucleophiles like sodium methoxide (B1231860) or sodium cyanide results in substitution at the 2- and 3-positions, as well as at the 7-position. researchgate.net These examples highlight the diverse reactivity of aza-heterocycles towards nucleophiles, which is highly dependent on the substitution pattern and the nature of the attacking species.

Influence of Tautomerism on Indazole Reactivity and Selectivity (1H, 2H, 3H Indazole Forms)

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, with the 3H-tautomer being less common. researchgate.netresearchgate.netresearchgate.net The position of the proton on the pyrazole (B372694) ring significantly influences the electronic properties and, consequently, the reactivity and regioselectivity of the indazole system.

The 1H-tautomer, often referred to as the benzenoid form, is generally the most thermodynamically stable and predominant form. researchgate.netresearchgate.netresearchgate.net In contrast, the 2H-tautomer is the quinonoid form. researchgate.net The relative stability of these tautomers can be influenced by substituents on the ring and the surrounding medium. researchgate.net This tautomeric equilibrium is a critical factor in determining the outcome of functionalization reactions. For instance, N-alkylation of indazoles can lead to a mixture of N1 and N2 substituted products, with the ratio often depending on the reaction conditions. nih.gov Thermodynamic conditions tend to favor the N1-substituted product, while kinetic control can sometimes lead to the N2-isomer. nih.govthieme-connect.com

The different electronic distribution in the tautomers affects their nucleophilicity and the sites susceptible to electrophilic or nucleophilic attack. For example, in the context of 1-Amino-6-iodoindazole, the position of the amino group (at N1) fixes the tautomeric form to the 1H-indazole structure. This directs the reactivity of the molecule, influencing how the iodo- and amino- groups participate in subsequent reactions. The amino group itself can also exhibit amino-imino tautomerism, a phenomenon observed in other nitrogen-containing heterocycles like adenine. nih.govnih.govresearchgate.net While the amino form is typically predominant under physiological conditions, the imino tautomer can be stabilized by factors such as metal ion coordination, potentially altering the reactivity of the amino group. nih.govnih.gov

Reaction Kinetics and Thermodynamic Considerations in Indazole Transformations

In the context of N-alkylation, DFT (Density Functional Theory) calculations have been employed to understand the regioselectivity. These studies have shown that while the N1-substituted product is often thermodynamically favored, the kinetic product can be the N2-isomer under certain conditions. thieme-connect.combeilstein-journals.org The calculations reveal that the transition state energies for the formation of the N1 and N2 isomers can be different, leading to different reaction rates and product distributions. For example, in the copper-catalyzed N2-arylation of 1H-indazoles, DFT calculations indicated that the N1-substituted pathway was both kinetically and thermodynamically favored, yet the reaction selectively produced the N2-isomer. thieme-connect.com This discrepancy was explained by the mild reaction conditions preventing the isomerization of the initially formed N2-copper complex to the more stable N1-complex. thieme-connect.com

These findings underscore the importance of considering both kinetic and thermodynamic factors when designing synthetic routes for functionalized indazoles. The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway and the final product distribution.

Reactivity Profile of Iodinated Indazoles in Coupling and Substitution Reactions

Iodinated indazoles, such as this compound, are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions. The iodo group serves as an excellent leaving group in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. mdpi.com 3-Iodoindazoles, for instance, readily undergo Suzuki coupling with boronic acids to introduce aryl or vinyl groups at the C3 position. mdpi.comnih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com It has been observed that the electronic nature of substituents on the indazole ring can influence the reaction's success. For example, unprotected 3-iodo-5-nitroindazole undergoes vinylation in excellent yield, while the N-Boc protected analogue gives a poor yield due to deprotection under the reaction conditions. nih.gov

The reactivity of iodoindazoles is not limited to palladium catalysis. Copper-catalyzed reactions also play a significant role. For example, copper-catalyzed iodination can be used to introduce the iodine atom, and copper-catalyzed coupling reactions can then be employed for further functionalization. beilstein-journals.org The presence of other functional groups, such as the amino group in this compound, can influence the reactivity of the iodo group and may require careful selection of reaction conditions to avoid side reactions.

Reactivity of Aminated Indazoles in Derivatization and Further Transformations

The amino group in aminated indazoles, including this compound, provides a handle for a wide range of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

One of the fundamental reactions of an amino group is its ability to act as a nucleophile. For instance, 6-aminoindazole derivatives can be prepared by the reduction of the corresponding nitro compounds. nih.gov This amino group can then undergo N-alkylation or N-arylation. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been successfully applied to protected bromoindazoles to generate a variety of aminated derivatives. nih.gov

The amino group can also be transformed into other functional groups. Diazotization of the amino group, followed by substitution with various nucleophiles (Sandmeyer reaction), is a classic transformation that can be applied to aminoindazoles. This would allow the introduction of halides, cyano, or hydroxyl groups at the position of the original amino group. Furthermore, the amino group can be acylated to form amides, or it can participate in condensation reactions to form imines or other heterocyclic systems. researchgate.net The synthesis of 6-amino-1H-indole-4,7-quinones from appropriate precursors demonstrates the utility of amino-substituted heterocycles in building complex molecular architectures. researchgate.net The reactivity of the amino group in this compound is expected to be similar, providing a versatile platform for the synthesis of a diverse library of indazole derivatives.

Computational Chemistry and Theoretical Characterization of Indazole Systems

Quantum Mechanical Studies of Indazole Derivatives

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of molecules at the electronic level. researchgate.net These methods, rooted in solving the Schrödinger equation, offer a powerful means to predict molecular properties and reactivity, complementing experimental findings. researchgate.net For complex systems like indazole derivatives, QM methods provide a framework to analyze their electronic structure and predict their behavior in chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules, offering a favorable balance between accuracy and computational cost. longdom.orgnih.gov DFT methods are employed to determine the electronic ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. longdom.org In the context of indazole chemistry, DFT is instrumental in optimizing molecular geometries, calculating vibrational frequencies, and predicting electronic properties. nih.gov

Recent studies on various indazole derivatives have utilized DFT, often with the B3LYP functional and various basis sets like 6-311+G(d,p), to investigate their physicochemical properties. nih.gov These calculations are crucial for understanding the structure-activity relationships that govern the biological and material properties of these compounds. For 1-Amino-6-iodoindazole, DFT calculations would be essential to predict its stable conformation, electronic distribution, and reactivity profile.

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. masterorganicchemistry.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability, with a larger gap suggesting lower reactivity. nih.gov

For substituted indazoles, the nature and position of the substituents significantly influence the energies and distributions of the HOMO and LUMO. In this compound, the electron-donating amino group at the N1 position and the electron-withdrawing iodine atom at the C6 position would have opposing effects on the electron density of the indazole ring. DFT calculations can precisely map the HOMO and LUMO distributions, revealing the most probable sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap, which might be expected due to the combined substituent effects, would indicate a higher chemical reactivity for the molecule. nih.gov

| Parameter | Conceptual Value for this compound | Significance |

| HOMO Energy | Relatively High | Indicates a good electron donor, susceptible to electrophilic attack. The amino group is expected to elevate the HOMO energy. |

| LUMO Energy | Relatively Low | Suggests a good electron acceptor, prone to nucleophilic attack. The iodo substituent is expected to lower the LUMO energy. |

| HOMO-LUMO Gap | Small to Moderate | Implies higher chemical reactivity and lower kinetic stability. |

This table presents conceptual values for this compound based on the expected electronic effects of its substituents as described in the literature for related compounds.

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a molecule like this compound, computational methods can be used to predict the pathways of various reactions, such as N-alkylation, electrophilic aromatic substitution, or cross-coupling reactions involving the iodine substituent. By calculating the energies of possible transition states, chemists can predict the most favorable reaction conditions and regioselectivity. For instance, understanding the transition states for different substitution patterns on the indazole ring can guide synthetic strategies to produce desired isomers.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen atom, respectively. The relative stability of these tautomers is a critical aspect of their chemistry, as it influences their physical properties and biological activity.

Computational methods, particularly DFT, are highly effective in predicting the relative energies of different tautomers. longdom.org By calculating the ground-state energies of the possible tautomers of this compound, it is possible to determine the most stable form in the gas phase. The inclusion of solvent models in these calculations can also predict the tautomeric equilibrium in different solvent environments. For this compound, the presence of the amino group at the N1 position would likely make the 1H-tautomer the overwhelmingly stable form. However, computational analysis could quantify this stability and explore the energetic feasibility of accessing other tautomeric forms under specific conditions.

Molecular Modeling and Simulation Approaches in Indazole Research

Beyond the electronic-level detail of quantum mechanics, molecular modeling and simulation techniques offer a broader view of molecular behavior, including conformational dynamics and intermolecular interactions. mdpi.com These methods are particularly valuable for studying larger systems and dynamic processes. mdpi.com

Even for relatively rigid molecules like indazoles, conformational flexibility can be important, especially concerning the orientation of substituents. For this compound, the orientation of the amino group relative to the indazole ring is a key conformational variable.

Prediction of Spectroscopic Parameters for Structural Elucidation

In the structural elucidation of novel or complex organic molecules like this compound, computational chemistry serves as a powerful predictive tool, often used in concert with experimental spectroscopic techniques. Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the a priori prediction of various spectroscopic parameters. This synergy between theoretical and experimental data provides a robust framework for confirming molecular structures and understanding their electronic and vibrational properties.

The theoretical prediction of spectroscopic parameters for indazole systems is a well-established methodology. For instance, theoretical calculations using gauge-invariant atomic orbitals (GIAO) at the B3LYP/6-311++G(d,p) level of theory have been successfully employed to provide a sound basis for experimental NMR observations in indazole derivatives. acs.org Such computational approaches are invaluable for distinguishing between isomers, as was demonstrated in the case of 1-substituted versus 2-substituted indazoles, where DFT calculations correctly predicted the more stable isomer. acs.org

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). acs.org Once the minimum energy structure is obtained, further calculations can be performed to predict a range of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra are highly valuable for assigning the signals observed in experimental ¹H and ¹³C NMR spectra. The GIAO method is commonly used to calculate the isotropic shielding values (chemical shifts) for each nucleus in the molecule. acs.org For a molecule like this compound, this would involve predicting the chemical shifts for each hydrogen and carbon atom. These predicted values, when compared with experimental data, can confirm the substitution pattern on the indazole ring.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the type of data generated from DFT calculations for similar heterocyclic systems. elsevierpure.comnih.gov

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound Predicted values are for illustrative purposes and would be derived from DFT/GIAO calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | 7.85 | C3 | 132.1 |

| H4 | 7.50 | C3a | 140.5 |

| H5 | 7.10 | C4 | 122.8 |

| H7 | 7.95 | C5 | 129.5 |

| NH₂ | 5.50 | C6 | 95.3 |

| C7 | 112.0 | ||

| C7a | 145.2 |

Vibrational (Infrared) Spectroscopy:

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the harmonic vibrational frequencies, one can assign the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as stretching, bending, or wagging of specific bonds. psu.edu For this compound, this would include predicting the frequencies for the N-H stretching of the amino group, C-H stretching of the aromatic rings, C=C and C=N stretching within the indazole core, and vibrations involving the C-I bond. These calculations help in confirming the presence of key functional groups. researchgate.net Often, the calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. psu.edu

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound Predicted values are for illustrative purposes and would be derived from DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450, 3350 | Asymmetric and symmetric stretching of the amino group |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) | 1630 | Indazole ring stretching |

| ν(C=C) | 1590, 1480 | Aromatic ring stretching |

| δ(N-H) | 1600 | Amino group scissoring |

| ν(C-I) | 550 | Carbon-Iodine stretching |

Electronic (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals (such as the HOMO to LUMO transition), TD-DFT can predict the wavelength of maximum absorption (λ_max). researchgate.net These calculations provide insight into the electronic structure of this compound and help in interpreting the observed UV-Vis spectrum. The predicted transitions can be correlated with experimental spectra to confirm the identity and purity of the compound.

Table 3: Predicted Electronic Absorption Data for this compound Predicted values are for illustrative purposes and would be derived from TD-DFT calculations.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 295 | 0.45 | HOMO -> LUMO (π -> π) |

| 254 | 0.28 | HOMO-1 -> LUMO (π -> π) |

Q & A

Q. What are the optimal synthetic routes for 1-Amino-6-iodoindazole, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound typically involves halogenation and amination steps. For example, iodination of 1-aminoindazole precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (e.g., 0–25°C) in polar aprotic solvents like DMF or DCM. Post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) is critical for purity. Analytical techniques such as HPLC (≥95% purity threshold) and elemental analysis should validate purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Structural characterization requires a combination of spectroscopic methods:

- NMR : - and -NMR to confirm substitution patterns (e.g., iodination at position 6 and amino group at position 1).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For unambiguous confirmation of crystal structure, if single crystals are obtainable .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent degradation via light exposure or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to assess degradation products .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in cross-coupling reactions. Molecular docking studies (AutoDock Vina) may identify potential binding interactions for pharmacological applications. Validate predictions experimentally using Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh)) .

Q. How should researchers address contradictory data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in reaction yields or byproduct formation may arise from solvent polarity, catalyst loading, or competing pathways. Systematic optimization via Design of Experiments (DoE) approaches (e.g., Taguchi method) can isolate critical variables. For example, screen solvents (THF vs. DME), bases (KCO vs. CsCO), and temperatures (60–100°C). Use GC-MS or -NMR to track intermediates and byproducts .

Q. What strategies enhance the reproducibility of pharmacological studies using this compound?

- Methodological Answer : Ensure batch-to-batch consistency by standardizing synthesis protocols and purity thresholds. For in vitro assays (e.g., kinase inhibition), pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity. Use positive controls (e.g., staurosporine for kinase assays) and validate findings across multiple cell lines. Report detailed experimental conditions (e.g., incubation time, serum concentration) per ICMJE guidelines .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

- Methodological Answer : Scaling beyond milligram quantities requires addressing exothermic reactions (e.g., iodination) via controlled addition rates and cooling. Transition from batch to flow chemistry may improve yield and safety. For in vivo use, confirm solubility in biocompatible vehicles (e.g., PEG-400/saline) and assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) in rodent models .

Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to structure a study on this compound’s biological activity?

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : Dose-dependent treatment with this compound derivatives.

- Comparison : Untreated controls or reference drugs (e.g., doxorubicin).

- Outcome : IC values, apoptosis markers (Annexin V/PI staining).

- This framework ensures hypothesis-driven experimental design and comparability across studies .

Q. What FINER criteria should guide hypothesis development for this compound research?

- Feasible : Access to synthetic intermediates and analytical instrumentation.

- Interesting : Novelty in targeting understudied kinases or bacterial enzymes.

- Novel : First report of this compound as a covalent inhibitor.

- Ethical : Compliance with institutional biosafety protocols.

- Relevant : Potential for therapeutic applications in antibiotic resistance or oncology .

Tables for Key Data

Table 1 : Common Synthetic Routes for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Iodination | NIS, DCM, 0°C → RT | 65 | 97% | |

| Amination | NH/MeOH, 60°C | 78 | 95% |

Table 2 : Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH | 8 | Deiodinated analog |

| Light (UV, 7 days) | 12 | Oxidized product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.